molecular formula C4H7IO2 B13989355 2-(Iodomethyl)-1,3-dioxolane

2-(Iodomethyl)-1,3-dioxolane

Cat. No.: B13989355
M. Wt: 214.00 g/mol
InChI Key: UCMYHULDFYFCNY-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-1,3-dioxolane is an alkyl iodide derivative of the 1,3-dioxolane class of organic compounds, which are cyclic acetals. This compound serves as a versatile and valuable synthetic building block in organic chemistry and pharmaceutical research. Its structure features an iodine atom on a methyl side chain, making it a reactive alkylating agent suitable for further functionalization. Compounds with the 1,3-dioxolane moiety, such as the investigational drug Domiodol, are recognized for their therapeutic potential, particularly as mucolytic agents . The 1,3-dioxolane core is a common motif in the construction of pharmacologically active molecules, including antiviral and anti-HIV agents . In synthetic applications, 1,3-dioxolane derivatives are frequently employed as protected forms of carbonyl compounds (aldehydes or ketones) and are pivotal intermediates in asymmetric synthesis. For instance, chiral 1,3-dioxolanes can be attacked by nucleophiles at the acetal carbon in Lewis acid-promoted reactions to create new stereogenic centers, a key step in the synthesis of complex natural products like trans-decalins . Furthermore, the methylene group flanked by two oxygen atoms in the 1,3-dioxolane ring is activated and can participate in radical reactions, including additions to electron-deficient dienes and alkenes . Related halo-methyl dioxolanes, such as 2-(Bromomethyl)-1,3-dioxolane, are used in the preparation of α,β-unsaturated aldehydes and 1,4-dialdehyde monoacetals, underscoring the utility of this compound class in monomer and polymer synthesis . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated setting, given the reactivity of alkyl iodides and the moisture-sensitive nature of similar compounds .

Properties

IUPAC Name

2-(iodomethyl)-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO2/c5-3-4-6-1-2-7-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMYHULDFYFCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Methods

Emerging approaches using metal catalysts show promise but lack explicit documentation for this compound. The use of Fe(OTf)₃ or Ln(OTf)₃ in related selenylation reactions hints at potential adaptations.

Critical Process Considerations

Safety Protocols:

  • Conduct iodination reactions under inert atmosphere (N₂/Ar)
  • Use cryogenic equipment for -80°C steps
  • Employ HI scavengers (cyclohexene) to prevent side reactions

Purification Techniques:

Stability Profile:

  • Sensitive to light and moisture
  • Store under nitrogen at -20°C with desiccants

Chemical Reactions Analysis

Types of Reactions: 2-(Iodomethyl)-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium periodate, manganese dioxide, periodic acid.

    Substitution: Sodium azide, potassium cyanide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Oxidation: Aldehydes and ketones.

    Substitution: Azidomethyl derivatives, cyanomethyl derivatives.

    Reduction: Methyl derivatives.

Scientific Research Applications

2-(Iodomethyl)-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive, allowing for various substitution and addition reactions. The compound can interact with molecular targets through the formation of covalent bonds, leading to modifications in the structure and function of the target molecules .

Comparison with Similar Compounds

Comparison with Similar 1,3-Dioxolane Derivatives

Structural and Physical Properties

The table below compares key physical and structural properties of 2-(Iodomethyl)-1,3-dioxolane with related compounds:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Solubility Key Structural Feature
This compound* C₄H₇IO₂ 214.00 Not reported Likely polar Iodomethyl group (high reactivity)
2-Ethyl-2-methyl-1,3-dioxolane C₆H₁₂O₂ 116.16 ~135–140 Soluble in organic solvents Branched alkyl substituents (stability)
2-(2-Chloroethyl)-1,3-dioxolane C₅H₉ClO₂ 136.57 Not reported Moderate polarity Chloroethyl group (moderate reactivity)
2-Methyl-1,3-dioxolane C₄H₈O₂ 88.11 ~90–95 Miscible with water Simple methyl substitution

*Properties inferred from structural analogs.

Key Observations:

  • The iodomethyl group increases molecular weight and polarity compared to alkyl or chloro-substituted analogs.
  • Branched substituents (e.g., 2-ethyl-2-methyl) enhance steric hindrance and thermal stability, making them suitable as solvents or polymer precursors .
  • Chloroethyl and iodomethyl derivatives are more reactive in substitution reactions than their alkyl counterparts .
This compound
  • Acetal Protection: Reacting iodomethyl carbonyl precursors (e.g., iodomethyl ketones) with ethylene glycol under acid catalysis .
  • Halogen Exchange: Substituting chloro- or bromo-methyl analogs with iodide ions (e.g., using NaI in acetone) .
Comparative Syntheses:
  • 2-Ethyl-2-methyl-1,3-dioxolane: Produced via acetal formation between 2-butanone and ethylene glycol, catalyzed by acids .
  • 2-(2-Chloroethyl)-1,3-dioxolane: Synthesized by chlorination of 2-vinyl-1,3-dioxolane or via nucleophilic substitution .

Stability and Metabolic Behavior

  • This compound: Likely susceptible to hydrolysis or dehalogenation under physiological conditions.
  • Doxophylline: Only 5% metabolized in rat liver microsomes, with the dioxolane ring remaining intact, suggesting substituents (e.g., theophylline) protect against degradation .
  • Poly(1,3-dioxolane): Depolymerizes efficiently (~96% yield) under acidic conditions, enabling recyclability .

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